molecular formula C10H8ClN3 B15339055 6-Chloro-N-(pyridin-2-YL)pyridin-2-amine

6-Chloro-N-(pyridin-2-YL)pyridin-2-amine

Cat. No.: B15339055
M. Wt: 205.64 g/mol
InChI Key: USOKLQGQEUGIGO-UHFFFAOYSA-N
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Description

6-Chloro-N-(pyridin-2-yl)pyridin-2-amine is a heterocyclic compound featuring two pyridine rings connected via an amine group, with a chlorine substituent at the 6-position of one pyridine ring. This compound has garnered attention in medicinal chemistry due to its role as a ligand in metal complexes and its biological activity.

Properties

Molecular Formula

C10H8ClN3

Molecular Weight

205.64 g/mol

IUPAC Name

6-chloro-N-pyridin-2-ylpyridin-2-amine

InChI

InChI=1S/C10H8ClN3/c11-8-4-3-6-10(13-8)14-9-5-1-2-7-12-9/h1-7H,(H,12,13,14)

InChI Key

USOKLQGQEUGIGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC2=NC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-(pyridin-2-YL)pyridin-2-amine typically involves the chlorination of 2-aminopyridine. One common method includes reacting 2-aminopyridine with a chlorinating agent such as iron(III) chloride (FeCl3) or phosphorus pentachloride (PCl5) in an appropriate solvent . The reaction is followed by neutralization with hydrochloric acid and subsequent crystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors and automated systems may be employed to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-(pyridin-2-YL)pyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions include various substituted pyridines, pyridine oxides, and reduced amine derivatives.

Mechanism of Action

The mechanism of action of 6-Chloro-N-(pyridin-2-YL)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways .

Comparison with Similar Compounds

Structural Analogues and Their Modifications

The following table summarizes structurally related compounds and their key differences:

Compound Name Structural Features Biological Targets/Activity Key Findings References
6-Chloro-N-(pyridin-2-yl)pyridin-2-amine Two pyridines, 6-Cl substituent DNA intercalation (anticancer) Induces DNA structural changes; IC₅₀ values in µM range against cancer cells
5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine (GNF-PF-359) Pyrimidine core, phenethyl group Methionine aminopeptidase 1/2 (MetAP1/2) Inhibits MetAP2 with IC₅₀ = 12 nM; potential for antiangiogenic therapy
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives Thiazole ring, pyridine CDK4/6 inhibitors Compound 83: IC₅₀ = 0.8 nM (CDK4), oral bioavailability, tumor growth inhibition in xenografts
(S)-6-Chloro-N-[1-(4-fluorophenyl)ethyl]pyridin-2-amine Fluorophenyl-ethyl group Unknown (structural analogue) Enhanced lipophilicity due to fluorophenyl group; potential CNS penetration
6-Chloro-N-(2-methoxypyridin-3-yl)-3-nitropyridin-2-amine Nitro and methoxy groups Unknown Nitro group may enhance electrophilicity and reactivity
6-Chloro-N-(furan-2-ylmethyl)-2-methylpyrimidin-4-amine Furan-methyl group Antimicrobial Moderate activity against Bacillus subtilis and E. coli

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : Introduction of fluorophenyl () or phenethyl () groups increases logP values, enhancing membrane permeability.
  • Oral Bioavailability : The 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative (compound 83) demonstrates high oral bioavailability (F = 65%) due to balanced solubility and metabolic stability .
  • Solubility : Chlorine and nitro groups () may reduce aqueous solubility, necessitating formulation optimization.

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